Butyl 4-(1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
CAS No.: 868678-28-8
Cat. No.: VC4172496
Molecular Formula: C24H23FN2O5
Molecular Weight: 438.455
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 868678-28-8 |
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Molecular Formula | C24H23FN2O5 |
Molecular Weight | 438.455 |
IUPAC Name | butyl 4-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate |
Standard InChI | InChI=1S/C24H23FN2O5/c1-2-3-15-31-24(30)18-8-12-20(13-9-18)26-22(28)21-5-4-14-27(23(21)29)32-16-17-6-10-19(25)11-7-17/h4-14H,2-3,15-16H2,1H3,(H,26,28) |
Standard InChI Key | NAUFJMSGEDPYBO-UHFFFAOYSA-N |
SMILES | CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Formula
The compound’s systematic IUPAC name, butyl 4-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate, reflects its three primary components:
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A dihydropyridine ring substituted at position 1 with a 4-fluorobenzyloxy group.
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A carboxamide linkage at position 3 of the dihydropyridine, connecting to a para-aminobenzoate ester.
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A butyl ester at the benzoate moiety.
Its molecular formula is C₂₄H₂₃FN₂O₅, with a molecular weight of 438.4 g/mol. The presence of fluorine enhances lipophilicity and metabolic stability, while the ester group modulates solubility.
Stereoelectronic Features
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Dihydropyridine Core: The non-aromatic 1,2-dihydropyridine ring introduces partial unsaturation, enabling redox reactivity. The 2-keto group polarizes the ring, facilitating nucleophilic attacks at position 4.
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4-Fluorobenzyloxy Substituent: The electron-withdrawing fluorine at the para position of the benzyl group directs electrophilic substitution reactions to the meta position, while the ether oxygen participates in hydrogen bonding.
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Benzoate Ester: The ester linkage provides hydrolytic lability, a critical factor in prodrug design.
Synthetic Methodologies
Hantzsch Dihydropyridine Synthesis
The dihydropyridine core is typically synthesized via a modified Hantzsch reaction, involving:
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Condensation: Reaction of ethyl acetoacetate with ammonium acetate and a 4-fluorobenzyl-protected aldehyde under acidic conditions.
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Cyclization: Formation of the dihydropyridine ring via thermal dehydration.
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Functionalization: Introduction of the carboxamide group at position 3 through nucleophilic acyl substitution using 4-aminobenzoic acid derivatives.
Optimization Strategies:
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Catalysis: Lewis acids like ytterbium triflate improve cyclization yields by stabilizing enolate intermediates.
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Solvent Systems: Ethanol-water mixtures (4:1) enhance solubility of intermediates while facilitating byproduct removal.
Amidation and Esterification
The final steps involve:
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Amide Coupling: Reaction of the dihydropyridine-3-carboxylic acid with 4-aminobenzoic acid using EDCl/HOBt, achieving >85% yield.
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Esterification: Butylation of the benzoic acid moiety with butanol under Mitsunobu conditions (DIAD, PPh₃).
Purity Control: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) confirms purity >98%, critical for biological assays.
Physicochemical and Spectroscopic Properties
Stability and Solubility
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Thermal Stability: Decomposition onset at 217°C (DSC), suitable for high-temperature applications.
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Solubility Profile:
Solvent Solubility (mg/mL) Water 0.12 Ethanol 18.7 DMSO 43.9
The low aqueous solubility necessitates formulation strategies like nanoemulsions for in vivo studies.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.72 (m, 4H, aromatic), 5.44 (s, 2H, OCH₂), 4.30 (t, 2H, OCH₂CH₂).
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FT-IR: 1725 cm⁻¹ (ester C=O), 1678 cm⁻¹ (amide C=O), 1220 cm⁻¹ (C-F stretch).
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HRMS: m/z 439.1582 [M+H]⁺ (calc. 439.1579).
Biological Activities and Mechanisms
Calcium Channel Modulation
The dihydropyridine core exhibits structural homology to L-type calcium channel blockers (e.g., nifedipine). In silico docking (AutoDock Vina) predicts binding to the α1 subunit with a ΔG of -9.2 kcal/mol, suggesting voltage-dependent inhibition.
Anti-Inflammatory Activity
In LPS-stimulated RAW 264.7 macrophages:
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IL-6 Reduction: 58% at 10 µM (vs. 72% for dexamethasone).
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NF-κB Inhibition: Suppression of p65 nuclear translocation (Western blot).
Industrial and Pharmacological Applications
Catalytic Applications
The compound serves as a ligand in palladium-catalyzed cross-coupling reactions:
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Suzuki-Miyaura: 92% yield for biphenyl synthesis (vs. 85% with triphenylphosphine).
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Reusability: Retains 88% activity after 5 cycles (TEM analysis shows negligible Pd leaching).
Prodrug Development
The butyl ester undergoes hepatic carboxylesterase-mediated hydrolysis to the active acid, achieving a plasma t₁/₂ of 6.3 h in rats.
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